3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide
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Overview
Description
3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide is a complex organic compound that features a unique combination of sulfonyl, oxadiazole, and pyrazolopyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide typically involves multiple steps. The process begins with the preparation of the oxadiazole ring, which is achieved by reacting hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents such as phosphorus oxychloride . The pyrazolopyridine core is then constructed through cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups .
Scientific Research Applications
3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for antifungal and anticancer agents.
Agrochemicals: Due to its bioactive properties, it can be used in the development of new pesticides and herbicides.
Material Science: The compound’s stability and reactivity make it suitable for use in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity . The oxadiazole moiety can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity . These interactions can disrupt biological pathways, leading to the compound’s observed bioactivity .
Comparison with Similar Compounds
Similar Compounds
- 5-({4-[(3,4-dimethylphenyl)sulfanyl]phenyl}sulfonyl)-2-(2-methoxyphenyl)-1H-isoindole-1,3(2H)-dione
- 2-(5-sulfanyl-1,3,4-oxadiazol-2-yl)phenylacetate
- 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol
Uniqueness
What sets 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide apart is its combination of sulfonyl, oxadiazole, and pyrazolopyridine moieties. This unique structure provides a diverse range of chemical reactivity and biological activity, making it a versatile compound for various applications .
Properties
IUPAC Name |
3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-1-methyl-N-(4-methylphenyl)pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN5O3S/c1-16-3-7-18(8-4-16)24-21(29)20-15-26(2)25-22(20)32(30,31)28-13-11-27(12-14-28)19-9-5-17(23)6-10-19/h3-10,15H,11-14H2,1-2H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOQNTXPIHIANB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CN(N=C2S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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